molecular formula C13H12N2O4 B4480430 Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate

Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate

Cat. No.: B4480430
M. Wt: 260.24 g/mol
InChI Key: PFSCSVVPSZPKBP-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate typically involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole . The final step involves the esterification of the oxazole derivative with methyl anthranilate or N-methylanthranilic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using reagents like Deoxo-Fluor® and manganese dioxide . This method offers advantages in terms of reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, oxazolines, and oxazolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate involves the interaction of the oxazole ring with biological targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl group susceptible to nucleophilic attack . This interaction can lead to the inhibition of specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate can be compared with other similar compounds, such as:

    Benzoxazole: Contains a fused benzene ring with oxazole.

    Oxazoline: Has one double bond reduced.

    Oxazolidine: Has both double bonds reduced.

    Oxazolone: An analog with a carbonyl group.

These compounds share similar structural features but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-14-11(7-19-8)12(16)15-10-6-4-3-5-9(10)13(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSCSVVPSZPKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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